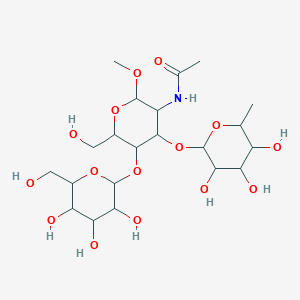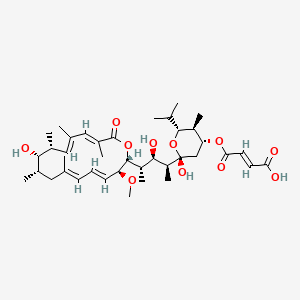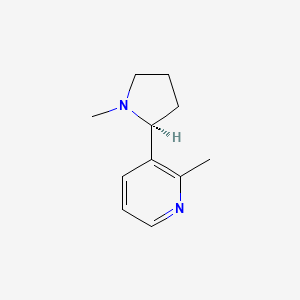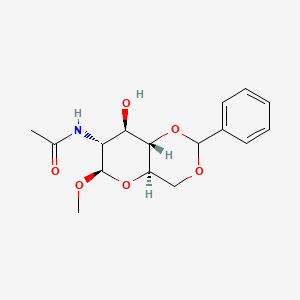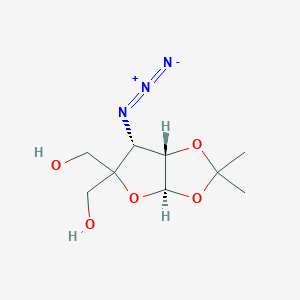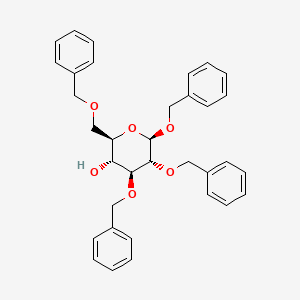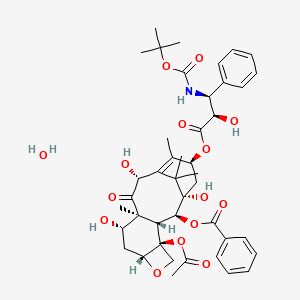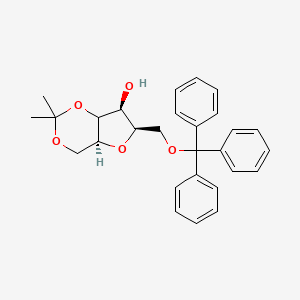
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of four methoxybenzyl groups attached to the thiogalactopyranoside core. This compound is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with methoxybenzyl groups. This is followed by the introduction of an ethyl group at the anomeric position. The reaction conditions often include the use of protecting group strategies, such as the use of benzyl chloride and a base like sodium hydride, to achieve selective protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies but optimized for higher yields and purity. The process may include steps like column chromatography for purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiogalactopyranoside core, potentially converting the thiol group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxybenzyl groups, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting the glycosylation pathways. The methoxybenzyl groups provide stability and protect the core structure during these interactions.
Vergleich Mit ähnlichen Verbindungen
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thioglucopyranoside
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiomannopyranoside
Comparison: Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is unique due to its specific galactopyranoside core, which imparts distinct reactivity and interaction profiles compared to its glucopyranoside and mannopyranoside counterparts. The presence of methoxybenzyl groups also provides enhanced stability and protection, making it a valuable compound in various research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside can be achieved through a multi-step process involving protection, activation, and coupling reactions.", "Starting Materials": [ "Ethyl β-D-galactopyranoside", "4-methoxybenzyl alcohol", "Thionyl chloride", "Triethylamine", "Tetra-n-butylammonium fluoride", "Silver trifluoromethanesulfonate", "Diisopropylethylamine", "2,2'-Dipyridyl disulfide", "N,N-Diisopropylethylamine", "Ethyl bromoacetate", "Sodium hydride", "Methanol", "Chloroacetyl chloride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrogen sulfide", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group of Ethyl β-D-galactopyranoside with 4-methoxybenzyl alcohol using thionyl chloride and triethylamine to obtain Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside", "Activation of the 4-OH group of Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside with tetra-n-butylammonium fluoride and silver trifluoromethanesulfonate to obtain Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside with 2,2'-dipyridyl disulfide using diisopropylethylamine to obtain Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside", "Deprotection of the 4-OH group of Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside using N,N-diisopropylethylamine and hydrogen sulfide to obtain Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside", "Acetylation of the 4-OH group of Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside using chloroacetyl chloride and sodium methoxide in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside", "Bromination of the ethyl ester group of Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside using sodium hydride and ethyl bromoacetate in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside with thiogalactose using pyridine and silver trifluoromethanesulfonate to obtain Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside" ] } | |
CAS-Nummer |
1434145-36-4 |
Molekularformel |
C₄₀H₄₈O₉S |
Molekulargewicht |
704.87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


